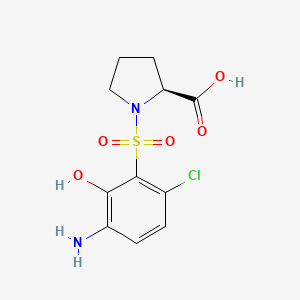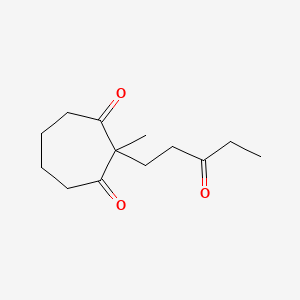
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that features both aromatic and urea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-difluorobenzylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3,4-Difluorobenzyl)-3-(7-oxo-1-naphthyl)urea.
Reduction: Formation of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can be used as a building block for more complex molecules.
Biology
This compound may have potential as a biochemical probe due to its unique structural features.
Medicine
Research might explore its potential as a pharmaceutical intermediate or active compound, particularly in the development of new drugs.
Industry
In materials science, it could be investigated for its properties in polymer synthesis or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Difluorobenzyl)-3-(7-methoxy-1-naphthyl)urea
- 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-2-naphthyl)urea
Uniqueness
1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is unique due to the specific positioning of the hydroxyl group on the naphthyl ring and the difluorobenzyl moiety, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
648420-34-2 |
|---|---|
Fórmula molecular |
C18H14F2N2O2 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
1-[(3,4-difluorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H14F2N2O2/c19-15-7-4-11(8-16(15)20)10-21-18(24)22-17-3-1-2-12-5-6-13(23)9-14(12)17/h1-9,23H,10H2,(H2,21,22,24) |
Clave InChI |
VKVZYBVXAPIOHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
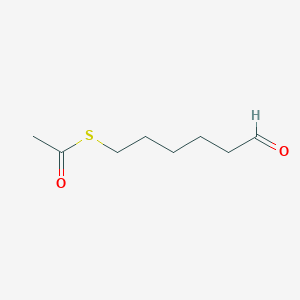
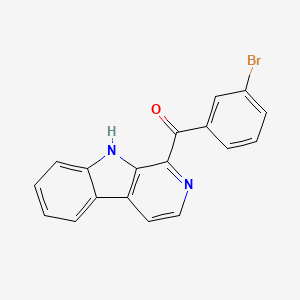
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
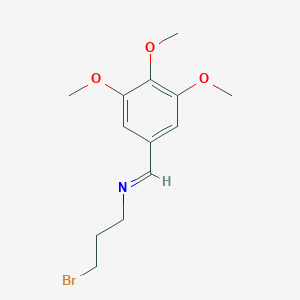
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
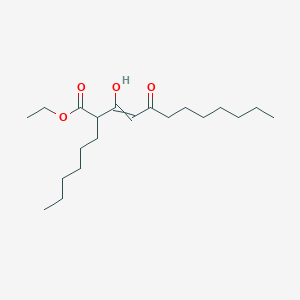
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
